

"Tert-Butyl (2-(methylthio)ethyl)carbamate" structure

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Compound of Interest

Compound Name:	Tert-Butyl (2-(methylthio)ethyl)carbamate
Cat. No.:	B104519

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An In-Depth Technical Guide to **Tert-Butyl (2-(methylthio)ethyl)carbamate**

Abstract

This technical guide provides a comprehensive overview of **Tert-Butyl (2-(methylthio)ethyl)carbamate**, a versatile bifunctional building block crucial in modern organic synthesis and drug development. This document moves beyond a simple recitation of facts to deliver field-proven insights into its synthesis, characterization, application, and handling. We will explore the causality behind experimental choices, presenting protocols as self-validating systems for researchers, scientists, and drug development professionals. The guide emphasizes the strategic importance of its structural components—the acid-labile tert-butoxycarbonyl (Boc) protecting group and the synthetically flexible methylthioether moiety—which together offer a unique combination of stability and reactivity for the construction of complex molecular architectures.

Strategic Importance in Synthesis: The Bifunctional Advantage

In the landscape of medicinal chemistry and organic synthesis, the efficiency of constructing complex molecules often hinges on the availability of robust, multifunctional building blocks. **Tert-Butyl (2-(methylthio)ethyl)carbamate**, also known as N-Boc-2-(methylthio)ethylamine, is

a prime example of such a reagent. Its value lies in the orthogonal nature of its two key functional groups.

- The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[1][2] Its prevalence is due to its remarkable stability across a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles and organometallic reagents.[1] Crucially, it can be removed cleanly and efficiently under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), a process that liberates the free amine with minimal risk of side reactions. This "on/off" capability is fundamental to multi-step syntheses where precise control over the reactivity of specific nitrogen atoms is required.[2]
- The Methylthioether Moiety: The methylthio group (-SMe) is far from a passive spectator. It imparts specific physicochemical properties to the molecule, such as lipophilicity, and serves as a versatile synthetic handle. The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone, dramatically altering the electronic and steric properties of the molecule. This transformation is a common strategy in drug design to modulate properties like solubility and metabolic stability. Furthermore, the thioether can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding its synthetic utility.

The strategic combination of a selectively cleavable protecting group with a modifiable functional group makes this compound a powerful intermediate for introducing a protected aminoethylthioether fragment into target molecules.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of **Tert-Butyl (2-(methylthio)ethyl)carbamate** are unequivocally confirmed by a combination of physical property measurements and spectroscopic analysis.

Core Properties

The fundamental physicochemical properties of the compound are summarized below.

Property	Value	Source
Chemical Formula	$C_8H_{17}NO_2S$	[3]
Molecular Weight	191.29 g/mol	[4]
CAS Number	174360-08-8	[5]
Appearance	Neat (typically a colorless to pale yellow oil or low-melting solid)	[5]
Canonical SMILES	<chem>CSCCNC(=O)OC(C)(C)C</chem>	[3]
InChI Key	<chem>WOTZPSAMFDSYKM-UHFFFAOYSA-N</chem>	[5]

Spectroscopic Signature for Structural Verification

The following spectroscopic data serve as a fingerprint for the molecule. Any researcher synthesizing this compound should expect to see analogous results. The rationale behind the peak assignments validates the structure.

Technique	Signature	Interpretation
¹ H NMR	$\delta \sim 4.8\text{-}5.2$ (br s, 1H), $\delta \sim 3.3$ (q, 2H), $\delta \sim 2.6$ (t, 2H), $\delta \sim 2.1$ (s, 3H), $\delta \sim 1.4$ (s, 9H)	-NH-: The broad singlet corresponds to the carbamate proton. -CH ₂ -NH-: The quartet (or triplet of triplets) represents the methylene group adjacent to the nitrogen. -S-CH ₂ -: The triplet corresponds to the methylene group adjacent to the sulfur. -S-CH ₃ : The sharp singlet is characteristic of the methylthio group protons. -C(CH ₃) ₃ : The large singlet integrating to 9 protons is the unmistakable signal of the tert-butyl group.
¹³ C NMR	$\delta \sim 156$, $\delta \sim 79$, $\delta \sim 40$, $\delta \sim 35$, $\delta \sim 28$, $\delta \sim 15$	C=O: Carbonyl carbon of the carbamate. -C(CH ₃) ₃ : Quaternary carbon of the Boc group. -CH ₂ -NH-: Methylene carbon adjacent to the carbamate nitrogen. -S-CH ₂ -: Methylene carbon adjacent to the sulfur. -C(CH ₃) ₃ : Methyl carbons of the Boc group. -S-CH ₃ : Methyl carbon of the thioether.
FT-IR (cm ⁻¹)	~3350 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch)	The key diagnostic peaks are the N-H stretch and the strong carbonyl absorption, which is characteristic of the carbamate functional group.
Mass Spec (ESI+)	$m/z = 192.1$ [M+H] ⁺ , 214.1 [M+Na] ⁺	The mass spectrum confirms the molecular weight of the compound through the

observation of the protonated molecular ion and its sodium adduct.

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of **Tert-Butyl (2-(methylthio)ethyl)carbamate** involves the reaction of 2-(methylthio)ethylamine with di-tert-butyl dicarbonate (Boc₂O). This method is favored for its high yield, mild reaction conditions, and straightforward purification.

Mechanistic Rationale

The synthesis is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-(methylthio)ethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the stable carbamate, gaseous carbon dioxide, and tert-butanol as byproducts. The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted side reactions with the highly reactive Boc anhydride. A mild base, such as triethylamine (TEA), is often included to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Experimental Protocol

Materials:

- 2-(Methylthio)ethylamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA), distilled
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Argon or Nitrogen gas supply

Equipment:

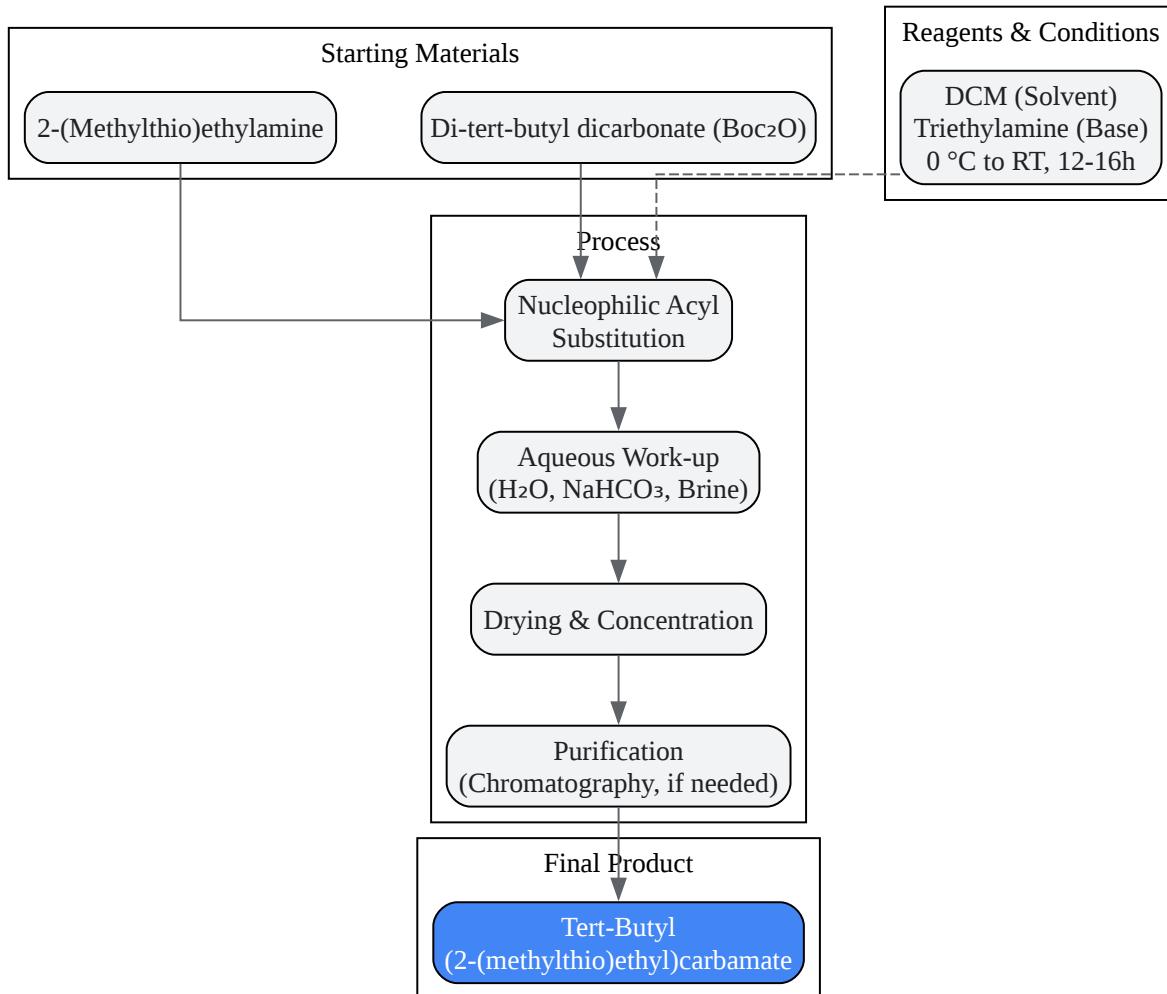
- Round-bottom flask with a magnetic stir bar
- Dropping funnel or syringe
- Separatory funnel
- Rotary evaporator
- Standard glassware

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-(methylthio)ethylamine (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice-water bath.
- Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
- Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exotherm and prevent the formation of double-acylated byproducts.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the solubility of organic material in the aqueous phase).

- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualization of the Synthetic Workflow

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Caption: Synthetic workflow for **Tert-Butyl (2-(methylthio)ethyl)carbamate**.

Core Applications in Drug Development and Research

The utility of **Tert-Butyl (2-(methylthio)ethyl)carbamate** is demonstrated by its application as a key intermediate in the synthesis of complex, high-value molecules.

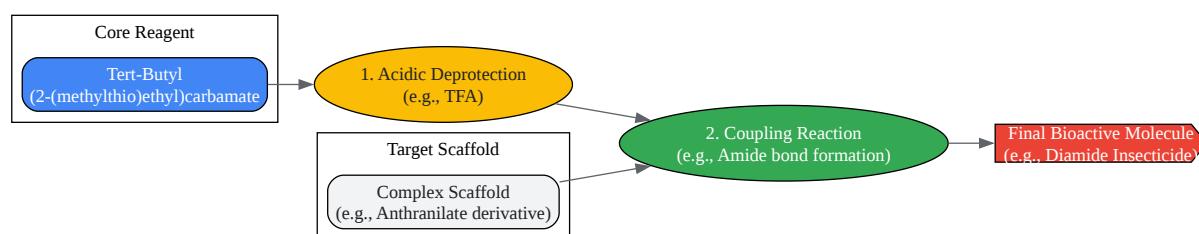
Synthesis of Novel Insecticides

This building block is a documented reagent in the synthesis of anthranilic diamide insecticides. [4][5] In these synthetic pathways, the Boc-protected amine allows for other parts of the molecule to be assembled first. At a later, strategic step, the Boc group is removed to reveal the primary amine, which can then be acylated or alkylated to complete the synthesis of the final active ingredient. The methylthioether tail is often a crucial part of the final pharmacophore, contributing to the molecule's binding affinity and insecticidal activity.

Development of Glycopeptidomimetics

The compound is also used in creating new glycopeptidomimetics.^{[4][5]} These are molecules designed to mimic peptides and carbohydrates, often with enhanced stability or cell permeability for therapeutic applications.^[1] The N-Boc-2-(methylthio)ethylamine moiety can be incorporated into oligoglycine backbones. After deprotection, the free amine can be further functionalized, for instance, by attaching sugar molecules (glycosylation), leading to novel structures with potential applications in drug delivery or as enzyme inhibitors.

Visualization of its Role as a Building Block



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Caption: Logical role as a building block in a multi-step synthesis.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

- Hazard Identification: While some safety data sheets classify the compound as non-hazardous under specific regulations, others indicate potential hazards such as being toxic if swallowed, and causing skin and serious eye irritation.^{[6][7]} It is prudent to handle it with care.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.^{[6][8]} Work should be conducted in a well-ventilated area or a chemical fume hood.
- Handling: Avoid contact with skin, eyes, and clothing.^[9] Do not ingest or inhale vapors. Wash hands thoroughly after handling.^[6]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.^{[8][9]} For long-term stability, refrigeration and storage under an inert atmosphere (e.g., Argon) are recommended to prevent potential degradation.^[9]
- Incompatible Materials: Keep away from strong oxidizing agents and strong acids.^[9]

Conclusion

Tert-Butyl (2-(methylthio)ethyl)carbamate is a testament to the power of strategic molecular design. Its combination of a stable yet readily cleavable Boc-protected amine and a versatile thioether functionality provides chemists with a reliable and adaptable tool. The detailed synthetic and characterization protocols outlined in this guide offer a validated pathway for its preparation and use, empowering researchers to confidently incorporate this valuable building block into their synthetic programs, particularly in the pursuit of novel therapeutics and agrochemicals.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4145154, **Tert-Butyl (2-(methylthio)ethyl)carbamate**.
- T. A. Wani, A. A. T. Al-Shaheri, A. H. A. Al-Amri, D. A. Al-Ghamdi, F. A. Al-Malki, & S. A. Husain. (2022). Organic Carbamates in Drug Design and Medicinal Chemistry. *Molecules*,

27(19), 6245.

- Y. Li, Y. Chen, & L. Liu. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. *Bioconjugate Chemistry*, 24(3), 415–423.
- Supporting Information. (n.d.). Characterization Data of the Products.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45092277, tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- J. W. Yang, S. C. Pan, & B. List. (2009). tert-Butyl Phenyl(Phenylsulfonyl)Methylcarbamate. *Organic Syntheses*, 86, 182.
- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Tert-butyl N-(2-acetamidoethyl)carbamate in Organic Synthesis.

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Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. Tert-Butyl (2-(methylthio)ethyl)carbamate | C8H17NO2S | CID 4145154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-2-(methylthio)ethylamine [chemicalbook.com]
- 5. N-Boc-2-(methylthio)ethylamine-d3 | CymitQuimica [cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
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